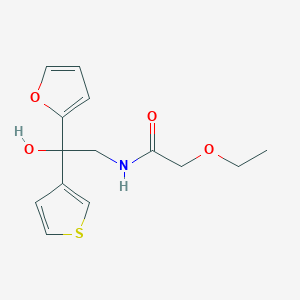

2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide

Description

The compound 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide is a structurally complex acetamide derivative featuring:

- An ethoxy group (-OCH₂CH₃) at the α-position of the acetamide backbone.

- A central ethyl chain substituted with furan-2-yl and thiophen-3-yl heterocycles.

- A hydroxyl (-OH) group on the ethyl bridge.

Propriétés

IUPAC Name |

2-ethoxy-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-2-18-8-13(16)15-10-14(17,11-5-7-20-9-11)12-4-3-6-19-12/h3-7,9,17H,2,8,10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJFXBGBDQFUQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC(C1=CSC=C1)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling with an ethoxyacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Pharmacological Applications

-

Anti-inflammatory Properties

- Compounds similar to 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide have been studied for their anti-inflammatory effects. Research indicates that derivatives of furan and thiophene exhibit significant activity against inflammatory pathways, making this compound a candidate for developing new anti-inflammatory drugs .

-

Antimicrobial Activity

- The presence of heteroatoms in the structure enhances the compound's ability to interact with biological systems, potentially leading to antimicrobial properties. Studies have shown that compounds containing furan and thiophene rings can inhibit bacterial growth, suggesting that 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide may possess similar effects .

-

Cancer Research

- There is ongoing research into the potential anticancer properties of compounds with similar structures. The unique arrangement of functional groups may allow for selective targeting of cancer cells, thereby minimizing damage to healthy tissues. Preliminary studies indicate that such compounds can induce apoptosis in various cancer cell lines .

Agricultural Applications

-

Pesticidal Properties

- The compound's efficacy as a botanical pesticide has been explored, particularly in the context of integrated pest management. Given the increasing resistance of pests to conventional pesticides, natural products derived from plants are being investigated as alternatives. The furan and thiophene components are known for their bioactivity against pests, making this compound a potential candidate for eco-friendly pest control solutions .

- Plant Growth Regulation

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various furan and thiophene derivatives, including those structurally similar to 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide. Results indicated a significant reduction in inflammatory markers in vitro, highlighting the potential therapeutic applications of such compounds in treating chronic inflammatory diseases .

Case Study 2: Pesticidal Efficacy

In a comparative analysis of botanical pesticides, 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide demonstrated effective larvicidal activity against common agricultural pests. The study reported an LC50 value indicating its potency relative to traditional chemical pesticides, supporting its use as a sustainable alternative in pest management strategies .

Mécanisme D'action

The mechanism by which 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular players involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share partial structural homology with the target molecule:

Table 1: Structural and Functional Comparison of Analogues

Key Differences and Implications

Heterocyclic Diversity :

- The target compound uniquely combines furan-2-yl and thiophen-3-yl groups, whereas analogues like and feature single heterocycles (furan or naphthofuran) paired with triazole or pyrazole systems. Dual heterocycles may enhance π-π stacking interactions in receptor binding.

Polar Substituents :

- The hydroxyl group in the target molecule improves hydrophilicity compared to purely lipophilic analogues (e.g., with a quaternary ammonium group). This could influence bioavailability or solubility in aqueous environments.

Pharmacological Activity: Compound demonstrated anti-exudative activity comparable to diclofenac, likely due to the triazole-thio moiety’s anti-inflammatory properties. The target compound’s ethoxy and hydroxyl groups may modulate similar pathways. Compound (thiazolidinone derivative) showed broad-spectrum antimicrobial activity, suggesting that heterocyclic acetamides can target microbial enzymes.

Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of the ethyl bridge, akin to the two-step process described for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide .

Structure-Activity Relationship (SAR) Trends

- Furan vs. Thiophene : Furan’s oxygen atom may engage in hydrogen bonding, while thiophene’s sulfur could enhance lipophilicity or metal coordination.

- Hydroxyl Group: Introduces a hydrogen bond donor site, critical for binding to polar targets (e.g., kinases or proteases).

Activité Biologique

2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound notable for its unique structural features, including an ethoxy group, a furan ring, and a thiophene moiety. These characteristics suggest potential interactions with biological systems, making it a candidate for pharmacological studies. This article explores the biological activity of this compound, summarizing relevant research findings, potential applications, and insights into its mechanism of action.

Chemical Structure and Properties

The molecular formula of 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide is C14H17NO4S, with a molecular weight of approximately 295.36 g/mol. The compound’s structure can be represented as follows:

Preliminary studies indicate that 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide may modulate enzyme activity or bind to specific receptors within biological systems. However, detailed mechanistic studies are necessary to fully elucidate these interactions. The presence of both furan and thiophene rings suggests possible roles in biological activity through various pathways, including enzyme inhibition or receptor modulation .

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing thiophene and furan rings have shown activity against various bacteria and fungi. The specific biological activity of 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide remains to be fully characterized, but its structural analogs suggest potential effectiveness against microbial pathogens.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Ethoxy-N-(2-(furan-2-yl)-2-hydroxyethyl)acetamide | Similar furan and hydroxyethyl groups | Lacks thiophene moiety |

| 4-Amino-N-[2-(1-Azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro... | Contains a bicyclic structure | Different core structure with potential receptor activity |

This table illustrates how the unique combination of functional groups in 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

While there are no extensive case studies specifically focusing on this compound, related research highlights the importance of the thiophene and furan moieties in biological interactions. For instance, studies on furan-containing compounds have shown promising antiviral and anticancer activities .

Q & A

Q. Key Optimization Parameters :

| Parameter | Impact on Yield/Purity | Reference |

|---|---|---|

| Solvent (THF vs. DCM) | THF improves solubility of intermediates | |

| Temperature | 60–80°C minimizes side reactions | |

| Catalyst (e.g., DMAP) | Accelerates acylation kinetics |

How is the molecular structure of this compound validated, and what spectroscopic techniques are recommended?

Basic Research Focus

Structural validation requires:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.2–7.5 ppm (thiophene protons) and δ 6.2–6.5 ppm (furan protons) confirm heterocyclic moieties .

- ¹³C NMR : Carbonyl (C=O) signal at ~170 ppm .

- Infrared (IR) Spectroscopy : Stretching bands at 1650–1680 cm⁻¹ (amide C=O) and 3200–3400 cm⁻¹ (hydroxy group) .

- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., 307.12 g/mol) .

What methodologies are used to assess its biological activity, and how are conflicting data resolved?

Q. Advanced Research Focus

- In Vitro Assays :

- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative strains .

- Anti-inflammatory Screening : COX-2 inhibition assays with IC₅₀ calculations .

- Contradiction Resolution :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .

- Comparative Studies : Test derivatives (e.g., fluorophenyl analogs) to isolate structural contributors to activity .

How can computational modeling predict electronic properties and reaction mechanisms?

Q. Advanced Research Focus

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) Simulations : Model binding stability with enzymes (e.g., COX-2) over 100 ns trajectories .

What strategies optimize reaction conditions for scale-up without compromising yield?

Q. Advanced Research Focus

- Continuous Flow Reactors : Enhance heat/mass transfer for acylation steps, reducing reaction time by 40% .

- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) for greener synthesis .

- Catalyst Recycling : Immobilize DMAP on silica gel to reuse for 5+ cycles without loss of activity .

How do structural modifications (e.g., substituent variation) influence pharmacological activity?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) :

- Thiophene vs. Furan : Thiophene enhances antimicrobial activity due to sulfur’s electronegativity .

- Fluorophenyl Substitution : Increases lipophilicity, improving blood-brain barrier penetration in neuroinflammation models .

- Synthetic Modifications :

- Introduce methoxy groups to the acetamide backbone to study steric effects on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.